An In-depth Technical Guide to 1-Phenylpiperidine-3-carboxamide: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-Phenylpiperidine-3-carboxamide: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 1-phenylpiperidine-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The piperidine scaffold is a cornerstone in drug discovery, and its derivatives are integral to numerous pharmaceuticals. This document delves into the core chemical properties, structural features, and a validated synthetic pathway for 1-phenylpiperidine-3-carboxamide. Furthermore, it explores the burgeoning therapeutic applications of the N-arylpiperidine-3-carboxamide class, with a particular focus on their recently discovered potential as novel anti-cancer agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile molecular scaffold.
Introduction: The Significance of the Phenylpiperidine Scaffold
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in medicinal chemistry. When functionalized with a phenyl group, the resulting phenylpiperidine core becomes a key pharmacophore for a wide array of centrally active agents, including analgesics and antipsychotics.[2] The addition of a carboxamide group, specifically at the 3-position, introduces hydrogen bonding capabilities and a vector for further chemical elaboration, opening new avenues for therapeutic targeting.
Derivatives of the 1-phenylpiperidine-3-carboxamide core have recently emerged as a promising class of compounds with potent biological activities. Notably, research has identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in melanoma cells, highlighting their potential as novel anti-cancer therapeutics.[3] This guide will provide the foundational chemical knowledge required to explore the potential of this specific molecule and its analogues.
Chemical Structure and Physicochemical Properties
The fundamental structure of 1-phenylpiperidine-3-carboxamide consists of a piperidine ring with a phenyl group attached to the nitrogen atom (N1) and a carboxamide group at the C3 position. This structure is also known by its semi-systematic name, N-phenylnipecotamide.
Structural Representation
The 2D and 3D structures of 1-phenylpiperidine-3-carboxamide are crucial for understanding its interaction with biological targets.
Physicochemical Data
While extensive experimentally determined data for this specific molecule is not widely published, key physicochemical properties can be calculated or estimated based on its structure and data from closely related analogues. These parameters are critical for predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | Value | Source |
| IUPAC Name | 1-phenylpiperidine-3-carboxamide | - |
| CAS Number | 58971-08-7 | [4] |
| Molecular Formula | C₁₂H₁₆N₂O | Calculated |
| Molecular Weight | 204.27 g/mol | Calculated |
| Melting Point | Estimated: 170-190 °C | Inferred from analogues[5] |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | Calculated (similar to 4-carboxamide isomer)[6] |
| Hydrogen Bond Donors | 1 (from the amide -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 2 (from the amide C=O and piperidine N) | Calculated |
| LogP (Octanol-Water Partition Coefficient) | ~1.4 - 2.0 | Estimated based on related structures[7] |
Synthesis of 1-Phenylpiperidine-3-carboxamide
The synthesis of N-arylpiperidine-3-carboxamides can be efficiently achieved through a standard amide coupling reaction. The following protocol is adapted from established methodologies for the synthesis of analogous compounds and represents a robust and reliable approach.[3] The key strategic decision in this synthesis is the use of a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen. This is essential to prevent self-coupling or other side reactions during the amide bond formation with aniline. The protecting group is then removed under acidic conditions to yield the final product.
Synthetic Workflow Diagram
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(phenylcarbamoyl)piperidine-1-carboxylate
-
Reaction Setup: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) at room temperature, add 1-hydroxybenzotriazole (HOBt, 1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.).
-
Activation: Stir the mixture for 15-20 minutes to activate the carboxylic acid. The formation of the HOBt-ester is a critical step to facilitate efficient coupling and minimize side reactions.
-
Amine Addition: Add aniline (1.1 eq.) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt formed during the EDC coupling, driving the reaction to completion.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes unreacted aniline and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired product.
Step 2: Synthesis of 1-Phenylpiperidine-3-carboxamide (Final Product)
-
Deprotection: Dissolve the purified product from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in DCM, or alternatively, a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The strong acid cleaves the tert-butoxycarbonyl (Boc) group, releasing CO₂ and isobutylene.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. If using HCl, the hydrochloride salt of the product will be obtained. For the free base, dissolve the residue in a minimal amount of water and basify with a saturated NaHCO₃ or dilute NaOH solution until pH > 8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to yield 1-phenylpiperidine-3-carboxamide. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
No publicly available, experimentally determined spectra for 1-phenylpiperidine-3-carboxamide were identified. However, based on the known spectral data of highly analogous structures, a detailed prediction of its key spectroscopic features can be made with high confidence.[5][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the amide protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Amide (-NH₂) | 5.5 - 7.5 | Broad singlet (2H) | Chemical shift is highly dependent on solvent and concentration. Protons are exchangeable with D₂O. |
| Phenyl (Ar-H) | 6.8 - 7.4 | Multiplets (5H) | Protons on the phenyl ring. The ortho-protons (adjacent to N) will be the most upfield. |
| Piperidine (N-CHₐₓ, N-CHₑq) | 3.2 - 3.8 | Multiplets (2H) | Protons at the C2 and C6 positions adjacent to the nitrogen. |
| Piperidine (-CH-CO) | 2.4 - 2.8 | Multiplet (1H) | The proton at the C3 position, deshielded by the adjacent carboxamide group. |
| Piperidine (other -CH₂) | 1.5 - 2.2 | Multiplets (4H) | Protons at the C4 and C5 positions of the piperidine ring. |
¹³C NMR Spectroscopy
The carbon NMR will show a characteristic signal for the carbonyl carbon and distinct signals for the aromatic and aliphatic carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Amide (-C =O) | 172 - 176 | The carbonyl carbon, typically a sharp singlet. |
| Phenyl (Ar-C -N) | 148 - 152 | The quaternary carbon of the phenyl ring attached to the nitrogen. |
| Phenyl (Ar-C ) | 115 - 130 | Signals for the other five aromatic carbons. |
| Piperidine (N-C H₂) | 48 - 55 | Carbons at the C2 and C6 positions. |
| Piperidine (-C H-CO) | 40 - 46 | The C3 carbon atom. |
| Piperidine (other -C H₂) | 24 - 30 | Carbons at the C4 and C5 positions. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorptions from the amide and aromatic functionalities.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amide) | 3100 - 3400 | Medium | Two bands are expected for a primary amide (-NH₂).[10][11] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of sp² C-H bonds.[12] |
| C-H Stretch (Aliphatic) | 2850 - 2950 | Medium | Characteristic of sp³ C-H bonds in the piperidine ring.[12] |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong | A very strong and sharp absorption, characteristic of the carbonyl group.[10] |
| N-H Bend (Amide II) | 1590 - 1650 | Medium | Often overlaps with the C=C stretch. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Multiple bands are expected for the phenyl ring.[12] |
Mass Spectrometry
In mass spectrometry (electrospray ionization, ESI+), the molecule is expected to show a strong signal for the protonated molecular ion [M+H]⁺.
-
Predicted [M+H]⁺: m/z = 205.13
-
Key Fragmentation: A primary fragmentation pathway would likely involve the loss of the carboxamide group (-CONH₂) or cleavage within the piperidine ring. The phenylpiperidine fragment would also be a characteristic ion.
Biological Activity and Therapeutic Potential
While 1-phenylpiperidine-3-carboxamide itself is primarily a building block, its core structure is featured in molecules with significant therapeutic potential. The most compelling recent application is in the field of oncology.
A 2020 study published in ACS Medicinal Chemistry Letters identified a series of N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[3] The lead compound from an initial high-throughput screen featured this exact scaffold. The study demonstrated that the piperidine-3-carboxamide moiety was crucial for activity, as the isomeric 4-carboxamide was inactive. Furthermore, the stereochemistry at the C3 position was critical, with the (S)-enantiomer showing significantly higher activity than the (R)-enantiomer.[3] This suggests that the specific 3D arrangement of the phenyl and carboxamide groups is essential for binding to its biological target.
Beyond oncology, related piperidine carboxamide structures have been investigated as:
-
Cathepsin K inhibitors for the treatment of osteoporosis.[5]
-
Anaplastic Lymphoma Kinase (ALK) inhibitors , another important target in cancer therapy.[13]
-
Analgesics , leveraging the well-established role of the phenylpiperidine scaffold in modulating opioid receptors.[14]
The N-phenylpiperidine-3-carboxamide scaffold therefore represents a versatile and promising starting point for the design of novel therapeutics across multiple disease areas.
Conclusion
1-Phenylpiperidine-3-carboxamide is a structurally important molecule that serves as a key intermediate for the synthesis of pharmacologically active compounds. Its synthesis is achievable through well-established amide coupling methodologies. While detailed experimental data for this specific compound is sparse, its physicochemical and spectroscopic properties can be reliably predicted based on fundamental principles and data from close analogues. The demonstrated anti-melanoma activity of N-arylpiperidine-3-carboxamide derivatives underscores the therapeutic relevance of this scaffold and provides a strong rationale for its further investigation in drug discovery programs. This guide provides the essential technical information for researchers to synthesize, characterize, and further explore the potential of this valuable chemical entity.
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